{2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol {2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol
Brand Name: Vulcanchem
CAS No.: 675872-80-7
VCID: VC16806464
InChI: InChI=1S/C15H15NO3/c17-11-13-8-4-5-9-14(13)15(10-16(18)19)12-6-2-1-3-7-12/h1-9,15,17H,10-11H2/t15-/m1/s1
SMILES:
Molecular Formula: C15H15NO3
Molecular Weight: 257.28 g/mol

{2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol

CAS No.: 675872-80-7

Cat. No.: VC16806464

Molecular Formula: C15H15NO3

Molecular Weight: 257.28 g/mol

* For research use only. Not for human or veterinary use.

{2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol - 675872-80-7

Specification

CAS No. 675872-80-7
Molecular Formula C15H15NO3
Molecular Weight 257.28 g/mol
IUPAC Name [2-[(1R)-2-nitro-1-phenylethyl]phenyl]methanol
Standard InChI InChI=1S/C15H15NO3/c17-11-13-8-4-5-9-14(13)15(10-16(18)19)12-6-2-1-3-7-12/h1-9,15,17H,10-11H2/t15-/m1/s1
Standard InChI Key YAOYSTQKWJGYMG-OAHLLOKOSA-N
Isomeric SMILES C1=CC=C(C=C1)[C@@H](C[N+](=O)[O-])C2=CC=CC=C2CO
Canonical SMILES C1=CC=C(C=C1)C(C[N+](=O)[O-])C2=CC=CC=C2CO

Introduction

Synthesis and Characterization

The synthesis of {2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol would likely involve multi-step reactions, including nitration and asymmetric synthesis to achieve the desired stereochemistry. Characterization would typically involve NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity.

3.1. Potential Synthesis Route

  • Starting Materials: Phenylacetaldehyde or related compounds could serve as starting materials.

  • Nitration: Introduction of a nitro group via nitration reactions.

  • Asymmetric Synthesis: Use of chiral catalysts or auxiliaries to achieve the (1R) configuration.

  • Hydroxymethylation: Addition of a hydroxymethyl group to the phenyl ring.

Applications and Potential Uses

Compounds with similar structures to {2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol might find applications in pharmaceuticals, materials science, or as intermediates in organic synthesis. The nitro group could be reduced to an amine, potentially leading to bioactive compounds.

4.1. Potential Applications

  • Pharmaceutical Intermediates: The nitro group could be reduced to form amines, which are common in drugs.

  • Materials Science: The compound's structure might be useful in designing materials with specific optical or electrical properties.

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